![molecular formula C10H16 B121117 Adamantane-d16 CAS No. 30470-60-1](/img/structure/B121117.png)
Adamantane-d16
Overview
Description
Adamantane-d16 is a deuterium-labeled derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives has been a subject of numerous transformations . The synthesis of unsaturated adamantane derivatives is one of the most important and promising lines of research in adamantane chemistry .
Molecular Structure Analysis
Adamantane-d16 has a molecular formula of C10H16 . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . The structure of adamantane can be described as the fusion of three cyclohexane rings .
Chemical Reactions Analysis
Adamantane derivatives have been extensively studied for decades . A computational study of the adamantane cation revealed that after excitation with near-infrared–ultraviolet photons, the adamantane cation undergoes an ultrafast internal conversion to the ground (doublet) state (on a time scale of 10–100 fs depending on initial excitation energy) which can be followed by a fast fragmentation, predominantly H loss .
Physical And Chemical Properties Analysis
Adamantane-d16 has a molecular weight of 152.33 g/mol . The adamantane moiety is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .
Scientific Research Applications
Drug Delivery Systems
Adamantane-d16 plays a crucial role in the development of drug delivery systems . Its incorporation into liposomes, cyclodextrins, and dendrimers enhances the delivery of therapeutic agents . The adamantane moiety serves as an anchor in the lipid bilayer of liposomes, which is particularly promising for targeted drug delivery . This application leverages the molecule’s ability to improve the lipophilicity of drugs, thereby enhancing their pharmacological properties .
Surface Recognition Studies
In surface recognition studies , adamantane-d16 is utilized for its high symmetry and structural uniqueness. It is often applied in the design and synthesis of new materials that can recognize and bind to specific surfaces or molecules. This has significant implications for biomedical applications, including the development of diagnostic tools and sensors .
Medicinal Chemistry
The adamantane structure is commonly introduced into the frameworks of active drugs to increase their efficacy. Adamantane-d16, in particular, is used to modify the properties of pharmaceuticals, making them more effective in treating various diseases. Its role in medicinal chemistry is underscored by its contribution to anti-Influenza A activity through derivatives like amantadine .
Catalyst Development
In catalyst development , adamantane-d16’s unique structure makes it an excellent scaffold for creating catalysts with high stability and specificity. Its derivatives are used to facilitate chemical reactions, particularly in the synthesis of complex organic compounds .
Nanomaterials
The application of adamantane-d16 in nanomaterials is due to its diamond-like structure, which provides materials with enhanced stability and unique electronic properties. It is used in the creation of nanoscale devices and materials that have applications in electronics and materials science .
Stimulus-Responsive Properties
Adamantane-d16 exhibits stimulus-responsive properties , which are exploited in the development of smart materials. These materials can change their behavior in response to external stimuli such as temperature, pH, or light, making them useful in various technological and biomedical applications .
Safety and Hazards
Adamantane-d16 does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies . It is recommended to ensure adequate ventilation, especially in confined areas, and to ensure that eyewash stations and safety showers are close to the workstation location .
Future Directions
Adamantane derivatives have potential various applications in nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Mechanism of Action
Target of Action
Adamantane-d16, a deuterium-labeled derivative of adamantane, is expected to have similar targets as its parent compound, adamantane . Adamantane and its derivatives, such as Amantadine, primarily target the NMDA receptors and dopamine receptors in the brain . These receptors play a crucial role in neurotransmission, influencing various neurological processes .
Mode of Action
Amantadine is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects , which means it inhibits the activity of NMDA receptors .
Biochemical Pathways
Adamantane derivatives influence several biochemical pathways. By interacting with dopamine and NMDA receptors, they affect the dopaminergic and glutamatergic neurotransmission pathways . These pathways are involved in a variety of neurological processes, including cognition, behavior, and motor control .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilicity . This property allows them to cross biological barriers, such as the blood-brain barrier, enhancing their bioavailability .
Result of Action
The interaction of Adamantane-d16 with its targets leads to changes at the molecular and cellular levels. For instance, the antagonistic effect on NMDA receptors and the increased dopamine release can lead to alleviation of symptoms in conditions like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of Adamantane-d16 can be influenced by various environmental factors. For instance, the presence of other drugs, the physiological state of the individual, and specific genetic factors can impact the compound’s action .
properties
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-QJESCHDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481581 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-d16 | |
CAS RN |
30470-60-1 | |
Record name | Adamantane-d16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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